3-Methyl-2-(morpholin-4-yl)butanoic acid hydrochloride
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Overview
Description
3-Methyl-2-(morpholin-4-yl)butanoic acid hydrochloride is an organic compound that features a morpholine ring, a butanoic acid moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(morpholin-4-yl)butanoic acid hydrochloride typically involves the reaction of 3-methyl-2-bromobutanoic acid with morpholine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(morpholin-4-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Methyl-2-(morpholin-4-yl)butanoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(morpholin-4-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors and enzymes, modulating their activity. The compound may also participate in metabolic pathways, influencing biochemical processes within cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(morpholin-4-yl)propanoic acid
- 3-Methyl-2-(piperidin-4-yl)butanoic acid
- 3-Methyl-2-(pyrrolidin-4-yl)butanoic acid
Uniqueness
3-Methyl-2-(morpholin-4-yl)butanoic acid hydrochloride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different ring structures or substituents .
Properties
Molecular Formula |
C9H18ClNO3 |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
3-methyl-2-morpholin-4-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-7(2)8(9(11)12)10-3-5-13-6-4-10;/h7-8H,3-6H2,1-2H3,(H,11,12);1H |
InChI Key |
QPPAUSAJZFIQBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCOCC1.Cl |
Origin of Product |
United States |
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